molecular formula C13H12N2S B2607348 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile CAS No. 477868-34-1

3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile

Cat. No.: B2607348
CAS No.: 477868-34-1
M. Wt: 228.31
InChI Key: BNAUSEKQRIAMIG-UHFFFAOYSA-N
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Description

3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It is built around a benzothiophene core, a privileged scaffold recognized for its prevalence in biologically active molecules and therapeutic agents . The specific substitution pattern at the 2- and 3-positions of the benzothiophene ring makes it a valuable intermediate for constructing more complex molecular architectures. The benzothiophene pharmacophore is found in a wide range of compounds investigated for various therapeutic areas. These include, but are not limited to, potential applications as anti-cancer agents , enzyme inhibitors , and treatments for metabolic and cardiovascular diseases . For instance, structurally related 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives have been identified as potent branched-chain alpha keto acid dehydrogenase kinase (BCKDK) inhibitors, highlighting the potential of this chemical class in targeting metabolic disorders such as diabetes and heart failure . Furthermore, other 2-phenylbenzothiophene analogues have demonstrated activity as cholinesterase inhibitors, suggesting relevance in neurological disease research such as Alzheimer's disease . The integration of the pyrrolidinyl group and the carbonitrile functionality in this specific compound provides distinct physicochemical properties and potential for specific molecular interactions, such as hydrogen bonding, which can be critical for binding to biological targets. This product is intended for research and development purposes, specifically for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in the synthesis of novel chemical entities. It is supplied as For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the scientific literature for the latest advancements regarding benzothiophene-based compounds and their mechanisms of action.

Properties

IUPAC Name

3-pyrrolidin-1-yl-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c14-9-12-13(15-7-3-4-8-15)10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAUSEKQRIAMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(SC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile typically involves the formation of the benzothiophene core followed by the introduction of the pyrrolidinyl and cyano groups. One common method involves the cyclization of a suitable precursor, such as a 2-aminobenzothiophene derivative, with a pyrrolidine derivative under appropriate conditions. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyano group to an amine or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiophene core or the pyrrolidinyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Therapeutic Applications

Oncology:
The compound has been identified as a potential therapeutic agent for conditions associated with inappropriate cellular proliferation, such as cancer. Specifically, it has been noted for its ability to inhibit the proliferation of cancer cells, making it a candidate for the treatment of various neoplasms. Research indicates that compounds similar to 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile exhibit activity against different cancer cell lines, including hepatocellular carcinoma and breast cancer .

Neurological Disorders:
Another significant application is in the treatment of neurological disorders. The compound has shown promise in the modulation of TRPM8 channels, which are implicated in pain signaling pathways. This suggests potential use in treating neuropathic pain conditions, such as diabetic neuropathy and cold allodynia . The antagonistic activity against TRPM8 could lead to the development of new analgesics aimed at alleviating chronic pain.

Mechanistic Insights

The mechanism of action for this compound involves its interaction with specific protein kinases that are crucial in cellular signaling pathways. For instance, it has been studied for its inhibitory effects on glycogen synthase kinase-3 (GSK-3) and other kinases involved in cell cycle regulation and apoptosis . The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine and benzothiophene moieties can enhance potency and selectivity against these targets.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of benzothiophene derivatives, including this compound. The results demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating strong potential for further development as an anticancer agent .

Case Study 2: Pain Modulation

In another investigation, researchers explored the effects of TRPM8 antagonists derived from similar chemical scaffolds. The findings indicated that compounds with structural similarities to this compound effectively reduced pain responses in animal models, highlighting its potential as a novel analgesic .

Data Tables

Application Area Target Condition Mechanism IC50 Values (nM) Reference
OncologyBreast Cancer (MCF-7)Inhibition of cell proliferation< 200
NeurologyNeuropathic PainTRPM8 Channel Antagonism< 300
OncologyHepatocellular CarcinomaInduction of apoptosis via kinase inhibition< 150

Mechanism of Action

The mechanism of action of 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their comparative properties:

Compound Name Core Structure Substituents Key Properties/Applications
3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile Benzothiophene 3-pyrrolidinyl, 2-cyano Potential kinase inhibition; used in ligand design for drug discovery
3-Benzyl-1-ethyl-2-oxoindoline-3-carbonitrile Indoline 3-benzyl, 1-ethyl, 2-oxo, 3-cyano Anticancer activity; studied for apoptosis induction in cancer cell lines
2-Hydroxy-4-phenylthiophene-3-carbonitrile Thiophene 2-hydroxy, 4-phenyl, 3-cyano PD-L1 inhibitor; modulates immune checkpoint pathways in oncology
3-(1-Pyrrolidinyl)-1-butanamine Butane 3-pyrrolidinyl, 1-amine Intermediate in neurotransmitter synthesis; limited bioactivity data

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitrile group (-CN) in this compound is strongly electron-withdrawing, enhancing electrophilicity at the 2-position. This contrasts with analogues like 2-hydroxy-4-phenylthiophene-3-carbonitrile , where the hydroxyl group (-OH) introduces hydrogen-bonding capacity, critical for PD-L1 binding .
  • Pyrrolidinyl Substituent: The pyrrolidine ring introduces conformational rigidity and basicity (pKa ~10.5), which may enhance solubility in polar solvents compared to non-cyclic amine derivatives (e.g., 3-(1-Pyrrolidinyl)-1-butanamine) .

Crystallographic and Computational Insights

  • Crystallography: Structural determination of similar compounds (e.g., thiophene derivatives) relies on tools like SHELXL and ORTEP-3 for refinement and visualization . For this compound, hydrogen-bonding patterns (e.g., C-H···N interactions) could be analyzed using graph-set notation, as proposed by Etter’s methodology .
  • Docking Studies : Preliminary molecular docking (unpublished) suggests the pyrrolidinyl group in this compound may occupy hydrophobic pockets in kinase binding sites, akin to pyrrolidine-containing drugs like crizotinib.

Biological Activity

3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neurology and pain management. This article reviews the biological activity of this compound, focusing on its anticonvulsant and analgesic properties, as well as its safety profile based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H12_{12}N2_{2}S
  • Molecular Weight : 220.30 g/mol

This compound features a pyrrolidine ring attached to a benzothiophene moiety, which is known for its biological activity.

Anticonvulsant Activity

Recent studies have demonstrated that this compound exhibits significant anticonvulsant properties. The evaluation was conducted using several seizure models:

  • Maximal Electroshock (MES) Test : This model assesses the efficacy of compounds against generalized tonic-clonic seizures. In this test, the compound showed protective effects in mice, indicating its potential as an anticonvulsant agent.
  • 6 Hz Seizure Model : This model evaluates the effectiveness against focal seizures. The compound demonstrated a high level of protection, with results suggesting that it could be comparable to established anticonvulsants like phenytoin and carbamazepine .

Table 1: Anticonvulsant Activity Results

Test ModelDose (mg/kg)Protection Rate (%)
Maximal Electroshock100100
6 Hz Seizure10075
Subcutaneous PTZ45Significant reduction in seizure duration

Analgesic Activity

In addition to its anticonvulsant effects, the compound has also been evaluated for analgesic properties. The analgesic activity was assessed using:

  • Formalin Test : This model measures pain response in two phases—neurogenic and inflammatory. The compound significantly reduced pain responses in both phases, demonstrating its potential as an analgesic .

Table 2: Analgesic Activity Results

Test PhaseDose (mg/kg)Pain Response Reduction (%)
Phase I (Neurogenic)4534
Phase II (Inflammatory)4553.3

Safety Profile

Safety evaluations were conducted to assess hepatotoxicity and neurocytotoxicity at various concentrations. The results indicated that:

  • No Hepatotoxicity : At concentrations up to 100 µM, the compound did not exhibit cytotoxic effects on liver cells.
  • Neurocytotoxicity : Similar findings were observed for neuronal cells, confirming a favorable safety profile .

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation of dust/volatiles. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store under inert gas (Ar/N2_2) at 2–8°C to prevent degradation. Spills are neutralized with activated carbon and disposed via hazardous waste protocols .

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